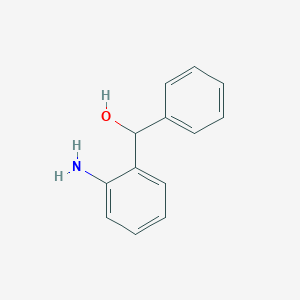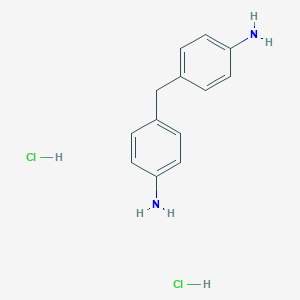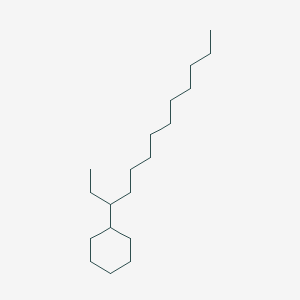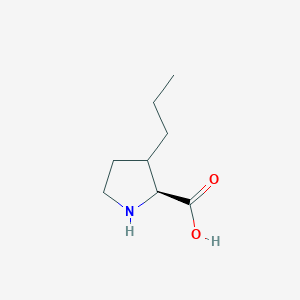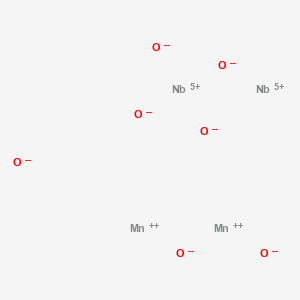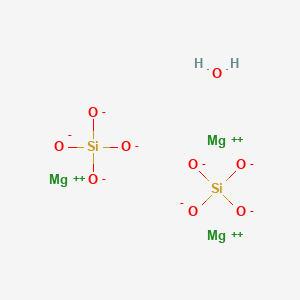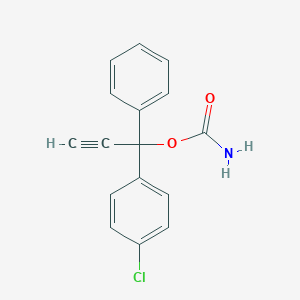
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate, also known as CEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds that are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that regulates the levels of endocannabinoids in the body.
生化和生理效应
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in lab experiments is its well-established synthesis method, which allows researchers to obtain a high purity product. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate. One area of research could be to further investigate the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate and identify the specific enzymes and pathways that it targets. Another area of research could be to explore the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in combination with other drugs or therapies to enhance its effectiveness.
合成方法
The synthesis of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate involves the reaction between 4-chlorophenylacetylene and phenyl isocyanate in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well-established and has been used by many researchers to obtain 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate for their studies.
科学研究应用
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and regulating cell cycle progression. In neuroscience, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In immunology, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
属性
CAS 编号 |
10473-70-8 |
|---|---|
产品名称 |
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate |
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC 名称 |
[1-(4-chlorophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12ClNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
InChI 键 |
SXHWIUYWGJFLKB-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
规范 SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
其他 CAS 编号 |
10473-70-8 |
同义词 |
1-(4-chlorophenyl)-1-phenyl-2-propynyl carbamate 1-(4-chlorophenyl)-1-phenyl-2-propynylcarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



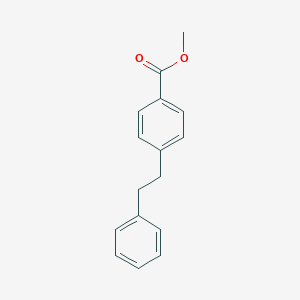
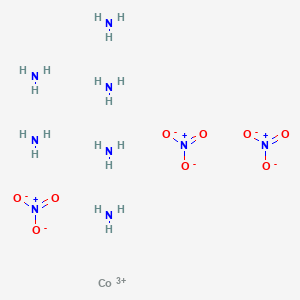
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
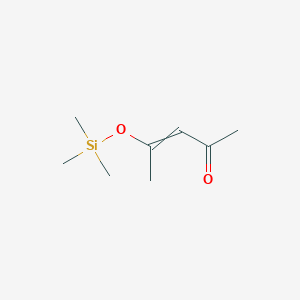
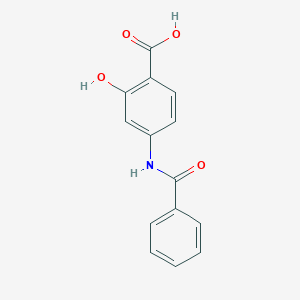
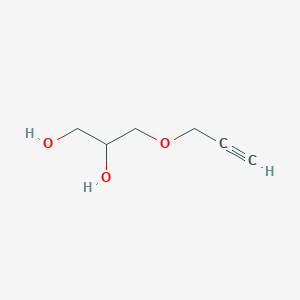
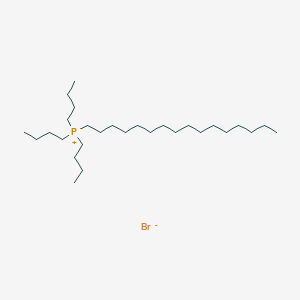
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
